![molecular formula C12H13N3OS B2507317 1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one CAS No. 1417635-77-8](/img/structure/B2507317.png)
1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one
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Overview
Description
The compound 1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The compound is likely to possess interesting chemical and biological properties due to the presence of the aminomethyl group and the phenyl ring.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, novel thiazole compounds are synthesized and characterized using techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The synthesis involves structural optimization and theoretical vibrational spectra interpretation using density functional theory (DFT) calculations. This suggests that the synthesis of this compound would also require careful optimization and characterization to ensure the correct structure is obtained.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical reactivity and biological activity. The DFT calculations mentioned in the first paper provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the synthesized compounds . Such analysis would be essential for understanding the molecular structure of this compound, as well as predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including condensation and conjugate addition, as described in the second paper . The specific reactions depend on the reaction conditions and the nature of the substituents on the thiazole ring. For the compound , understanding the reactivity patterns would be important for further functionalization or for predicting its behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The third paper describes the synthesis of new thiazole derivatives and their characterization using elemental analysis, IR, NMR, and Mass spectral data . These properties include solubility, stability, and reactivity, which are important for practical applications. The HOMO-LUMO energy gap mentioned in the first paper also provides information about the thermodynamic stability and reactivity of the compounds in the excited state .
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of heterocyclic compounds is a vast field with the potential for developing a wide array of pharmaceuticals and other functional materials. For compounds similar to "1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one", research has shown their significance in the synthesis of various classes of heterocycles. For instance, the reactivity of certain dicyanomethylene derivatives has been explored for the generation of heterocyclic compounds, including thiazoles, which share a structural similarity with the compound . These compounds have been identified as valuable building blocks for the synthesis of heterocyclic and dye compounds, demonstrating their utility in medicinal chemistry and materials science (Gomaa & Ali, 2020).
Synthesis and Structural Properties
The synthetic pathways and structural properties of thiazolidinone derivatives, a class of compounds closely related to "this compound", have been extensively studied. These compounds have shown a wide spectrum of biological activities, highlighting the importance of the thiazole and thiazolidinone rings in medicinal chemistry. Research has emphasized the development of novel synthetic routes and the exploration of structural properties that could enhance their pharmacological potential (Issac & Tierney, 1996).
Biological Activities and Pharmacological Potential
Research into 1,3-thiazolidin-4-ones and their functionalized analogs, including structures related to "this compound", has revealed significant pharmacological importance. These compounds are found in various commercial pharmaceuticals and have been investigated for their potential activities against different diseases. The exploration of these compounds underscores the broader application of thiazole derivatives in drug discovery and development (Santos, Jones Junior, & Silva, 2018).
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting a potential cytotoxic effect .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
1-[4-[[4-(aminomethyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(16)9-2-4-10(5-3-9)14-12-15-11(6-13)7-17-12/h2-5,7H,6,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAOYPZCPEXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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